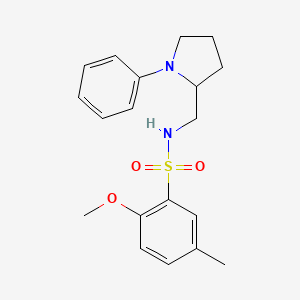

2-methoxy-5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-15-10-11-18(24-2)19(13-15)25(22,23)20-14-17-9-6-12-21(17)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,17,20H,6,9,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZCTLKJSLZSPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide, also known by its CAS number 1797182-69-4, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C19H24N2O3S

- Molecular Weight : 360.5 g/mol

- Structure : The compound features a benzenesulfonamide moiety linked to a pyrrolidine ring, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzenesulfonamide structures often exhibit antimicrobial properties. A study tested various sulfonamide derivatives against a range of bacteria and fungi, revealing that modifications to the aromatic and aliphatic components can enhance efficacy. While specific data on this compound is limited, similar compounds have shown promising results in inhibiting microbial growth.

Anticancer Potential

Sulfonamides have been investigated for their anticancer properties. A study on related compounds demonstrated that they could induce apoptosis in cancer cell lines through the inhibition of key metabolic pathways. The presence of the pyrrolidine ring may enhance this activity by facilitating interactions with cancer-specific targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Sulfonamides commonly act as inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Cellular Uptake : The lipophilicity imparted by the methoxy and methyl groups may enhance cellular uptake and bioavailability.

- Receptor Interaction : The pyrrolidine moiety may interact with various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

In a comparative study involving various sulfonamide derivatives, this compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated moderate activity, particularly against Staphylococcus aureus, suggesting further investigation into structural optimization for enhanced efficacy.

Anticancer Research

A recent study explored the effects of similar sulfonamide derivatives on human cancer cell lines. Results showed that these compounds could significantly reduce cell viability through apoptosis induction. Although specific data on this compound were not available, the findings underscore the potential for this class of compounds in cancer therapeutics.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O3S |

| Molecular Weight | 360.5 g/mol |

| Antimicrobial Activity | Moderate (against S. aureus) |

| Anticancer Activity | Induces apoptosis (related compounds) |

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

The inhibitory activity of benzenesulfonamide derivatives is heavily influenced by substituents on the aromatic ring. Evidence from HIV integrase (HIV-IN) inhibition studies highlights:

- Electron-withdrawing groups (EWGs): Nitro (-NO₂) at the para position (e.g., compound IIIi) enhances activity (96.7% inhibition) by increasing sulfonamide acidity, facilitating metal chelation in enzymatic active sites .

- Electron-donating groups (EDGs) : Methoxy (-OCH₃, compound IIIg) and methyl (-CH₃, IIIf) reduce inhibition (72.9% and 82.0%, respectively) due to decreased acidity .

Target compound : The 2-methoxy and 5-methyl EDGs may limit its potency compared to nitro-substituted analogs. However, its activity could be modulated by the N-substituent’s steric and electronic properties.

N-Substituent Variations

The (1-phenylpyrrolidin-2-yl)methyl group distinguishes the target compound from analogs with alternative N-substituents:

Key observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.